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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960 Get Quote

Technical Support Center: (R)-VT104
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using (R)-VT104, a potent and orally active pan-TEAD auto-

palmitoylation inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (R)-VT104?

A1: (R)-VT104 is a small molecule inhibitor that targets the transcriptional enhancer associate

domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4).[1][2] It

functions by binding to a lipid pocket on TEAD proteins, which prevents their auto-

palmitoylation.[3] This post-translational modification is crucial for the interaction between

TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with

PDZ-binding motif (TAZ).[1] By blocking TEAD auto-palmitoylation, (R)-VT104 disrupts the

YAP/TAZ-TEAD complex, thereby inhibiting the transcription of downstream target genes

involved in cell proliferation and survival.[1]

Q2: What is the selectivity profile of (R)-VT104?

A2: (R)-VT104 is characterized as a pan-TEAD palmitoylation inhibitor, meaning it acts on all

four TEAD homologues (TEAD1-4). While it is a potent inhibitor of TEAD palmitoylation,

detailed information regarding its broader off-target profile against a wide range of kinases or
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other protein families is not extensively detailed in the provided search results. The primary

characterization of its selectivity has been within the TEAD family, where it is shown to be a

pan-inhibitor, in contrast to other molecules like VT103 which are TEAD1-selective.

Q3: Are there any known off-target effects or toxicities associated with (R)-VT104?

A3: In a preclinical study using a human mesothelioma NCI-H226 CDX model, daily oral

administration of (R)-VT104 at 10 mg/kg resulted in tumor regression, but the animals stopped

gaining body weight. This suggests a potential for on-target or off-target toxicity at higher

doses. However, at a lower dose of 3 mg/kg, the compound still demonstrated significant anti-

tumor efficacy without affecting body weight gain.

A clinical trial with a similar first-in-class YAP/TEAD inhibitor, VT3989, showed that the drug

was generally well-tolerated. The most common adverse events were reversible albuminuria

(increased protein in the urine), peripheral edema, fatigue, and nausea. These findings may

provide insights into the potential clinical side effect profile of targeting the TEAD pathway.

Q4: How can potential in vivo toxicity of (R)-VT104 be mitigated?

A4: Based on preclinical data, a primary strategy to mitigate the observed toxicity (lack of body

weight gain) is dose optimization. In the NCI-H226 CDX model, reducing the daily oral dose

from 10 mg/kg to 3 mg/kg alleviated the impact on body weight while maintaining strong anti-

tumor activity. Therefore, it is recommended to perform a dose-response study to identify the

optimal therapeutic window for your specific model, balancing efficacy with tolerability.

Q5: What are the known mechanisms of resistance to (R)-VT104?

A5: Research has identified that hyperactivation of the MAPK pathway can confer resistance to

TEAD inhibitors like (R)-VT104. This resistance mechanism involves the reinstatement of a

subset of YAP/TAZ target gene expression, effectively bypassing the inhibition of TEAD.

Mutations in genes such as NF1 and SOCS3, which are negative regulators of the MAPK and

JAK/STAT pathways, respectively, have been shown to induce resistance to TEAD

palmitoylation inhibitors.

Q6: Are there any strategies to overcome resistance to (R)-VT104?
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A6: Given that MAPK pathway hyperactivation can lead to resistance, a potential strategy to

overcome this is through combination therapy. Studies have shown that the combined inhibition

of TEAD and the MAPK kinase MEK can synergistically block the proliferation of multiple

cancer cell lines. Therefore, in experimental models where resistance to (R)-VT104 is observed

or anticipated, co-treatment with a MEK inhibitor could be a viable approach to enhance the

anti-tumor effects.

Troubleshooting Guides
Issue 1: Suboptimal efficacy in vitro.

Question: I am not observing the expected anti-proliferative effects of (R)-VT104 in my cell

line. What could be the reason?

Answer:

Cell Line Sensitivity: The sensitivity to (R)-VT104 can vary significantly between cell lines.

It is most effective in cell lines with a dysregulated Hippo pathway, such as those with NF2

mutations. Confirm the Hippo pathway status of your cell line.

Drug Concentration and Treatment Duration: Ensure that you are using an appropriate

concentration range and treatment duration. A concentration range of up to 3 µM has been

suggested for cellular use. A time course experiment is also recommended to determine

the optimal treatment duration.

Mechanism of Resistance: Your cell line may have intrinsic resistance mechanisms, such

as pre-existing MAPK pathway activation. Consider performing a western blot to check the

phosphorylation status of ERK as an indicator of MAPK pathway activity.

Issue 2: In vivo toxicity observed.

Question: My mice are losing weight or showing other signs of toxicity after treatment with

(R)-VT104. What should I do?

Answer:
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Dose Reduction: As observed in preclinical studies, higher doses of (R)-VT104 (e.g., 10

mg/kg) can lead to a lack of body weight gain. The first step should be to lower the dose. A

dose of 3 mg/kg was shown to be effective and well-tolerated in a mesothelioma xenograft

model.

Dosing Schedule: Consider modifying the dosing schedule. For example, intermittent

dosing (e.g., every other day) might reduce toxicity while maintaining efficacy.

Vehicle and Formulation: Ensure that the vehicle used for formulation is well-tolerated. A

common formulation is 5% DMSO + 10% Solutol + 85% D5W for oral administration.

Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of (R)-VT104 in Mesothelioma Cell Lines
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Cell Line GI50 (nM)

NCI-H226 16

NCI-H2373 26

NCI-H2052 33

ACC-MESO-1 20

ZL34 46

SDM103T2 60

JU77 70

Mero-48a 98

ZL55 101

Mero-14 124

ONE58 135

Mero-83 214

ZL5 236

Mero-82 243

Mero-95 303

Mero-41 984

ACC-MESO-4 1098

SPC111 1945

SPC212 >3000

NO36 >3000

Mero-84 >3000

Mero-25 >3000

NCI-H28 >3000
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NCI-H2452 >3000

MSTO-211H >3000

HMMME >3000

(Data sourced from The Chemical Probes Portal)

Table 2: In Vivo Efficacy of (R)-VT104 in NCI-H226 CDX Model

Dose (oral, daily)
Tumor Growth Inhibition
(TGI)

Effect on Body Weight

10 mg/kg 103.67% (regression) Stopped gaining weight

3 mg/kg 102.49% (regression) No effect on weight gain

1 mg/kg 87.12% Not specified

(Data sourced from Tang et al., Mol Cancer Ther, 2021)

Experimental Protocols
1. Cell Viability Assay (General Protocol)

Objective: To determine the GI50 (concentration that causes 50% growth inhibition) of (R)-
VT104 in a panel of cell lines.

Methodology:

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

Prepare serial dilutions of (R)-VT104 in culture medium.

Remove the overnight culture medium from the cells and add the medium containing

different concentrations of (R)-VT104. Include a vehicle control (e.g., DMSO).

Incubate the plates for a specified period (e.g., 72 hours).
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Assess cell viability using a suitable assay, such as AlamarBlue, CellTiter-Glo, or by fixing

and staining with crystal violet.

Measure the absorbance or luminescence according to the assay manufacturer's

instructions.

Calculate the percentage of growth inhibition relative to the vehicle control and determine

the GI50 value using a non-linear regression analysis.

2. In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of (R)-VT104 in a subcutaneous xenograft

model.

Methodology:

Implant tumor cells (e.g., NCI-H226) subcutaneously into the flank of

immunocompromised mice.

Monitor tumor growth regularly using calipers.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Prepare the formulation of (R)-VT104 (e.g., in 5% DMSO + 10% Solutol + 85% D5W).

Administer (R)-VT104 orally at the desired doses (e.g., 1, 3, 10 mg/kg) daily. Administer

vehicle to the control group.

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Calculate tumor growth inhibition (TGI) to assess efficacy.
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Caption: Mechanism of action of (R)-VT104 in the Hippo signaling pathway.
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Caption: Workflow for troubleshooting in vivo toxicity of (R)-VT104.
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Caption: MAPK pathway-mediated resistance to (R)-VT104.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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